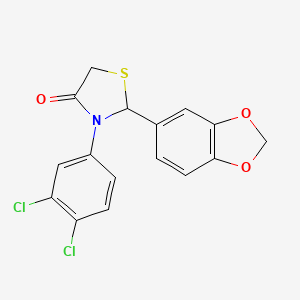
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide is a chemical compound that belongs to the family of benzamides. It is commonly referred to as CB-13 and has been the subject of scientific research due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
CB-13 has been studied for its potential therapeutic applications in a variety of areas, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, with studies indicating that it may be effective in treating chronic pain conditions such as neuropathic pain. Additionally, CB-13 has demonstrated anti-cancer properties, with studies showing that it may be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of CB-13 is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, CB-13 is thought to bind to the CB2 receptor, which is primarily found in the immune system and peripheral tissues. This binding may lead to the activation of various signaling pathways, resulting in the observed effects of CB-13.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic and anti-cancer properties. Additionally, CB-13 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CB-13 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, CB-13 is relatively stable and can be stored for extended periods of time. However, one limitation of CB-13 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CB-13. One area of interest is the development of CB-13 analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of CB-13 and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of CB-13, particularly with regard to its potential use in humans.
Conclusion:
In conclusion, CB-13 is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-cancer properties, as well as potential use in the treatment of neurological disorders. While there is still much to be learned about CB-13, it has the potential to be a valuable tool in the development of new treatments for a variety of conditions.
Synthesemethoden
CB-13 can be synthesized using a multi-step process starting with the reaction between 4-chlorobenzyl chloride and 4-ethoxyaniline to form N-(4-chlorobenzyl)-4-ethoxyaniline. This intermediate is then reacted with ethylenediamine to form CB-13.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAMXLKHDIPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)
![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)
![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)
